Product packaging for Ethylene trithiocarbonate(Cat. No.:CAS No. 822-38-8)

Ethylene trithiocarbonate

Cat. No.: B145673
CAS No.: 822-38-8
M. Wt: 136.3 g/mol
InChI Key: XCWPBWWTGHQKDR-UHFFFAOYSA-N
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Description

Ethylene trithiocarbonate, also known as this compound, is a useful research compound. Its molecular formula is C3H4S3 and its molecular weight is 136.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-Dithiolane-2-thione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4S3 B145673 Ethylene trithiocarbonate CAS No. 822-38-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dithiolane-2-thione
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InChI

InChI=1S/C3H4S3/c4-3-5-1-2-6-3/h1-2H2
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InChI Key

XCWPBWWTGHQKDR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CSC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H4S3
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DSSTOX Substance ID

DTXSID9061172
Record name 1,3-Dithiolane-2-thione
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Molecular Weight

136.3 g/mol
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CAS No.

822-38-8
Record name 1,3-Dithiolane-2-thione
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Record name Ethylene trithiocarbonate
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Reversible Addition Fragmentation Chain Transfer Raft Polymerization

Trithiocarbonates are widely used as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique allows for the synthesis of polymers with well-defined molecular weights and low dispersity, which is crucial for tailoring the properties of conductive polymers. rsc.org

Research has demonstrated the synthesis of well-defined imidazolium-based poly(ionic liquid)s (PILs) using a trithiocarbonate (B1256668) RAFT agent. rsc.org These materials are of interest for their potential applications as conductive materials. By varying the ratio of monomer to the trithiocarbonate CTA, researchers were able to produce homopolymers with a broad range of molecular weights while maintaining controlled polymerization characteristics, as evidenced by narrow dispersity indices (Đ). rsc.org The resulting macromolecules exhibited enhanced or comparable conductivity to similar materials reported in the literature, demonstrating that high molecular weight polymers with relatively high conductivity can be produced using this method. rsc.org

Polymer[Monomer]/[CTA] RatioNumber-Average Molecular Weight (Mn, kDa)Dispersity (Đ)Reference
P[MVIM][NTf2]100/12.5 - 340.01.09 - 1.37 rsc.org
P[EVIM][NTf2]100/12.1 - 450.01.10 - 1.41 rsc.org

This table presents the molecular characteristics of poly(ionic liquid)s synthesized using a trithiocarbonate RAFT agent. The data show that this method allows for precise control over the polymer's molecular weight over a wide range while keeping the dispersity low.

Solid Polymer Electrolytes for Batteries

Ethylene (B1197577) trithiocarbonate (B1256668) has been identified as a beneficial additive in electrolytes for lithium-sulfur batteries. epo.org Its function is to help form a stable solid electrolyte interface (SEI) on the surface of the negative electrode, which can prevent the formation of dendrites and undesirable side reactions, thereby improving the cycle life of the battery. epo.org

Beyond its use as an additive, the trithiocarbonate functional group is being integrated directly into polymer backbones to create novel solid-state polymer electrolytes. A recently designed material, poly(trithiocarbonate-substituted methacrylate) (PTCMA), functions as a matrix for a lithium-ion conducting polymer electrolyte. nih.gov The polar trithiocarbonate groups within the polymer are capable of solvating lithium cations, which is essential for ion transport. nih.gov Self-supporting films made from PTCMA and a lithium salt (LiTFSI) demonstrated significant ionic conductivity, even in a glassy state. nih.gov The conductivity was found to increase with the concentration of the lithium salt, reaching over 10⁻⁶ S cm⁻¹ at room temperature. nih.gov

MaterialLiTFSI Concentration (mol%)Room-Temperature Conductivity (σ, S cm⁻¹)Reference
PTCMA/LiTFSI~5~3 x 10⁻⁹ nih.gov
PTCMA/LiTFSI~30~2 x 10⁻⁶ nih.gov

This table shows the ionic conductivity of a poly(trithiocarbonate-substituted methacrylate) (PTCMA) solid electrolyte at different concentrations of lithium salt (LiTFSI). The data illustrate a clear trend of increasing conductivity with a higher concentration of charge carriers.

This research highlights the potential of designing new sulfur-containing polymers, leveraging the properties of the trithiocarbonate group, to accelerate the development of functional materials for energy storage devices. nih.gov

Mechanistic Investigations of Ethylene Trithiocarbonate Reactivity

Radical Reactivity of the Thiocarbonyl Group

The thiocarbonyl group (C=S) in ethylene (B1197577) trithiocarbonate (B1256668) is a key player in its radical reactivity, a characteristic extensively utilized in polymer chemistry, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. researchgate.netresearchgate.netrsc.org The reactivity is centered around the interaction of the C=S double bond with radical species.

Reversible Addition onto Sulfur Atoms

The principal mechanism governing the radical chemistry of the thiocarbonyl group involves a reversible addition of a radical onto the sulfur atom. rsc.org This process is a fundamental step in RAFT polymerization, where a propagating radical (P•) adds to the C=S bond of the RAFT agent, in this case, a trithiocarbonate derivative. researchgate.netresearchgate.netacs.org This addition leads to the formation of a radical intermediate. rsc.org The reversibility of this addition is crucial for controlling the polymerization process, allowing for the establishment of an equilibrium between active (propagating) and dormant polymer chains. researchgate.netsemanticscholar.org

The efficiency of this reversible addition-fragmentation process allows for the synthesis of polymers with low polydispersity and well-defined molecular weights. researchgate.net The choice of the trithiocarbonate as a RAFT agent is significant because it provides a high rate of reversible chain transfer. semanticscholar.org

Formation and Stabilization of Radical Intermediates

The general order of stability for radical intermediates formed from different RAFT agents is influenced by the 'Z' group attached to the thiocarbonyl. For trithiocarbonates (Z = SR), the intermediate radical is considered relatively stable. rsc.org This stability is a key reason why trithiocarbonates are effective in controlling the polymerization of a variety of monomers. researchgate.net The more substituted the radical center, the more stable it generally is. libretexts.org

Beta-Scission and New Bond Formation

The radical intermediate formed can undergo a process called beta-scission. rsc.orgwikipedia.org This fragmentation step is the reverse of the initial radical addition and is essential for the chain transfer process in RAFT polymerization. In beta-scission, a bond two atoms away from the radical center breaks, leading to the formation of a new double bond and a new radical species. wikipedia.org

In the context of RAFT polymerization with trithiocarbonates, the fragmentation of the intermediate radical can proceed in two ways, depending on the leaving group abilities of the substituents attached to the sulfur atoms. acs.org This fragmentation regenerates the thiocarbonyl group and releases a new radical that can initiate further polymerization or re-initiate a dormant chain. rsc.org This process of addition-fragmentation is what allows for the "living" character of the polymerization, enabling the synthesis of block copolymers and other complex polymer architectures. researchgate.net The thermolysis of polymers containing trithiocarbonate groups can also proceed via beta-scission, leading to the elimination of the trithiocarbonate group and the formation of a terminal double bond on the polymer chain. mdpi.comresearchgate.net

Nucleophilic Reactions of Ethylene Trithiocarbonate

This compound can also undergo reactions with nucleophiles, which primarily target the electrophilic carbon atom of the thiocarbonyl group.

Nucleophilic Acyl Substitutions

Similar to their oxygen-containing analogs (esters), trithiocarbonates can participate in nucleophilic acyl substitution reactions. rsc.orglibretexts.org In these reactions, a nucleophile attacks the carbonyl carbon, leading to the substitution of one of the leaving groups attached to the acyl group. libretexts.orglibretexts.org Due to the greater polarizability of the sulfur atoms compared to oxygen, these substitutions with thiocarbonyl compounds often proceed through a stepwise mechanism. rsc.org

The reactivity of the thiocarbonyl group towards nucleophilic attack can be influenced by the nature of the nucleophile and the reaction conditions. openochem.org For instance, strong nucleophiles can directly attack the thiocarbonyl carbon, while weaker nucleophiles may require acid or base catalysis to facilitate the reaction. openochem.org These reactions are valuable for post-polymerization modification, allowing for the cleavage of trithiocarbonate groups from a polymer chain through processes like aminolysis. rsc.org

Stepwise Mechanisms in Substitution Reactions

Nucleophilic acyl substitution reactions, including those involving this compound, typically proceed through a stepwise mechanism involving the formation of a tetrahedral intermediate. rsc.orgopenochem.org This mechanism consists of two main steps:

Nucleophilic Addition: The nucleophile attacks the electrophilic carbon of the thiocarbonyl group, breaking the C=S pi bond and forming a tetrahedral intermediate with a negative charge on the sulfur atom. libretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is generally unstable and collapses by reforming the carbon-sulfur double bond and expelling one of the substituents as a leaving group. libretexts.org

Degradation Mechanisms of this compound Moieties

The stability of the this compound moiety is a critical factor in its various applications, and its degradation can proceed through several mechanisms. These pathways are influenced by environmental conditions such as the presence of water, temperature, and the chemical nature of substituents on the trithiocarbonate structure.

Hydrolysis in Aqueous Environments

The trithiocarbonate group is generally susceptible to hydrolysis, particularly under basic conditions. While considered more hydrolytically stable than their dithiobenzoate counterparts, trithiocarbonates can still degrade in aqueous media, a reaction that is significantly influenced by pH. mdpi.com Studies on trithiocarbonate-based reversible addition-fragmentation chain transfer (RAFT) agents have shown that the degradation of the trithiocarbonate group becomes more pronounced as the pH increases. researchgate.net

For instance, investigations into specific trithiocarbonate compounds have demonstrated that hydrolysis of the trithiocarbonate group is observed at pH values greater than 11. mdpi.com Some trithiocarbonate derivatives, particularly those containing functionalities like a cyano group, can undergo self-catalyzed hydrolysis, where an adjacent carboxylic acid group can protonate the nitrile, facilitating its conversion to an amide. psu.edujimcontent.comyoutube.com This highlights the intramolecular factors that can influence the hydrolytic stability of substituted trithiocarbonates. In neutral or acidic environments, the rate of hydrolysis is considerably lower. For example, at a pH of 2.6, minimal hydrolysis of certain trithiocarbonate CTAs was observed over several hours. mdpi.com

The general mechanism for the base-catalyzed hydrolysis of the trithiocarbonate moiety involves the nucleophilic attack of a hydroxide (B78521) ion on the thiocarbonyl carbon. This leads to the formation of a tetrahedral intermediate, which can then break down to yield various products, ultimately leading to the cleavage of the trithiocarbonate ring.

Table 1: pH Influence on Trithiocarbonate Hydrolysis

Trithiocarbonate Compound TypepH ConditionObservationReference
S-1-Ethyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (EDMAT)pH > 7 (alkaline)Increased hydrolysis with increasing pH. mdpi.com
Rtt-17 (a hydrophilic trithiocarbonate CTA)pH > 11Hydrolysis of the trithiocarbonate group observed. mdpi.com
Rtt-05 (a more hydrophobic trithiocarbonate CTA)pH > 12Hydrolysis of the trithiocarbonate group observed. mdpi.com
Cyano-containing, acid-bearing trithiocarbonate RAFT agentsStorage conditions (presence of water)Hydrolytic degradation to an amide adduct. jimcontent.com

Temperature-Dependent Degradation Studies

Temperature is a significant factor governing the stability of the this compound moiety. Increased temperatures can provide the necessary activation energy for various degradation pathways. The thermal degradation of polymers containing trithiocarbonate groups often starts with the homolysis of the C–S bonds within the trithiocarbonate structure. acs.org

Studies on the thermal stability of trithiocarbonate-terminated polymers have shown that degradation can be complex, sometimes occurring in multiple steps. For example, some methacrylate (B99206) polymers with trithiocarbonate end groups exhibit a three-stage degradation process, with the initial step commencing at temperatures as low as 100-160°C. mdpi.com In the context of RAFT polymerization, temperature has a pronounced effect on the stability of trithiocarbonate chain ends. In one study involving the polymerization of N-phenylmethacrylamide, the trithiocarbonate degradation was only 8% after 720 minutes at 30°C, but this increased dramatically to 60% over the same period when the temperature was raised to 70°C. acs.orgresearchgate.net This underscores the critical role of temperature in the degradation kinetics. The mechanism of thermal degradation can also be influenced by the surrounding polymer structure, with processes like backbiting and β-scission being potential pathways following the initial C-S bond cleavage. mdpi.com

Table 2: Temperature Effect on Trithiocarbonate Degradation

SystemTemperature (°C)Degradation ExtentTime (min)Reference
Trithiocarbonate-functional poly(N-phenylmethacrylamide)308%720 acs.org
7060%720 acs.orgresearchgate.net
PMMA with dodecyl trithiocarbonate end group~160Onset of first degradation stepN/A mdpi.com

Influence of Substituent Structure on Degradation

The electronic and steric nature of substituents on the trithiocarbonate ring significantly impacts its stability and degradation pathways. Theoretical studies using Density Functional Theory (DFT) have shown that the electronic structure, and therefore the reactivity, of the trithiocarbonate linkage is sensitive to the attached groups. researchgate.netresearchgate.netsciety.org

The stability of the trithiocarbonate moiety can be tuned by the choice of substituents. For example, in the context of RAFT agents, a more hydrophobic dodecyl group on the trithiocarbonate was found to enhance its stability against hydrolysis compared to a more hydrophilic counterpart. mdpi.comresearchgate.net The hydrophobic groups can form micelles in aqueous solutions, which serves to protect the trithiocarbonate group from the surrounding water. mdpi.comresearchgate.net

Electron-withdrawing or electron-donating substituents will alter the electron density at the thiocarbonyl carbon and the sulfur atoms, thereby influencing the susceptibility of the ring to nucleophilic or electrophilic attack. The stability of radicals formed during thermal or photochemical degradation is also heavily influenced by the substituents. The effect of substituents on the stability of the trithiocarbonate is a key consideration in the design of molecules for specific applications, such as in controlled polymerization where the stability of the RAFT agent is paramount.

Nucleophilic Attack on Terminal Thiocarbonyls

The thiocarbonyl group (C=S) of the this compound moiety is an electrophilic center and is susceptible to attack by nucleophiles. This is a key degradation pathway, particularly in the presence of nucleophilic species. The mechanism generally involves the addition of the nucleophile to the thiocarbonyl carbon, forming a tetrahedral intermediate.

A specific example of this is the degradation of trithiocarbonate-terminated polymers in the presence of N-arylmethacrylamides. acs.orgresearchgate.net In this case, the degradation is proposed to occur via an N-phenyl-promoted, N-5 nucleophilic attack on the terminal thiocarbonyl by the ultimate methacrylamide (B166291) unit. acs.orgresearchgate.netuzh.ch This intramolecular cyclization results in the formation of a five-membered ring and cleavage of the trithiocarbonate group. The general reactivity of thiocarbonyl compounds with nucleophiles is a well-established principle in organic chemistry, and this pathway represents a significant route for the degradation of this compound and its derivatives. rsc.org Aminolysis of related dithioesters has been shown to proceed through a reversible nucleophilic addition of the amine to the thiocarbonyl group, forming a zwitterionic intermediate which then decomposes. researchgate.net A similar mechanism can be envisaged for the reaction of amines with trithiocarbonates.

Computational and Spectroscopic Mechanistic Studies

To gain deeper insights into the reaction mechanisms at a molecular level, computational and spectroscopic techniques are invaluable. These methods allow for the characterization of transient intermediates and the calculation of energetic barriers, providing a detailed picture of the degradation pathways.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, stability, and reactivity of trithiocarbonate compounds. researchgate.netresearchgate.netsciety.org DFT calculations can provide insights into the geometries and energies of reactant, transition state, and product species along a reaction coordinate.

DFT studies have been employed to understand the influence of substituents on the stability of the trithiocarbonate linkage. researchgate.netresearchgate.netsciety.org By calculating parameters such as HOMO-LUMO energy gaps, bond dissociation energies, and global reactivity descriptors (e.g., chemical hardness, electrophilicity index), researchers can predict the relative stability and reactivity of different trithiocarbonate derivatives. researchgate.netresearchgate.netsciety.org For instance, DFT calculations have shown that the electrophilicity index of trithiocarbonates can vary significantly with different substituents, indicating a range of reactivities. researchgate.netsciety.org

Furthermore, DFT has been used to investigate the degradation mechanisms of related cyclic carbonates, such as ethylene carbonate. nih.gov These studies have elucidated oxidation-induced decomposition pathways, highlighting the importance of intermolecular interactions in the degradation process. nih.gov Similar computational approaches applied to this compound can reveal the most likely pathways for its degradation under various conditions, including the energetic feasibility of proposed mechanisms like hydrolysis and nucleophilic attack. DFT calculations have also been used to determine the most stable cyclic species in reactions involving the formation of trithiocarbonates, such as the coupling of cyclohexene (B86901) oxide and carbon disulfide, which was found to favor the formation of cyclohexylene trithiocarbonate. psu.edu

Resonance Raman Spectroscopy and Excited State Dynamics

Resonance Raman spectroscopy has been employed to investigate the excited state structural dynamics of this compound in solution. Studies focusing on the A- and B-band absorptions have provided significant insights into the molecule's behavior upon photoexcitation. researchgate.netfreekaoyan.com

A- and B-band resonance Raman spectra were acquired for this compound dissolved in cyclohexane. researchgate.net The analysis of these spectra indicates that the structural dynamics in the S3 electronic state are primarily directed along specific vibrational motions. researchgate.net The time-dependent wave packet theory and Herzberg-Teller (vibronic coupling) contributions have been instrumental in interpreting the electronic relaxation dynamics. researchgate.net Research findings from resonance Raman spectra suggest that upon electronic transition, the photo-relaxation dynamics in the Franck-Condon region are predominantly along totally symmetric stretching modes as well as asymmetric deformation and relaxation processes. researchgate.net

The table below summarizes key vibrational modes observed in the Raman spectrum of this compound. soton.ac.uk

Raman Band (cm⁻¹)Assignment Description
1068C-S stretching
1046C-S stretching
506Ring-related, primarily C=S motion
386Ring-related, primarily C=S motion

This table presents prominent bands from the FT-Raman spectrum, highlighting characteristic group frequencies. soton.ac.uk

Vibronic Studies and Sudden Polarization Phenomena

Vibronic coupling plays a crucial role in the excited state dynamics of this compound. researchgate.net This interaction between electronic and vibrational states influences the pathways of electronic relaxation. researchgate.net Theoretical investigations into related molecular systems have explored the concept of "sudden polarization," where a significant charge separation occurs upon specific geometric changes, such as rotation around a double bond. researchgate.netacs.org

In the context of this compound, preliminary studies have examined the potential for such phenomena. These investigations suggest that the "sudden polarization" effect is not nullified by vibronic coupling. researchgate.net This finding implies that even when considering the interaction between electronic and nuclear motions, the tendency for charge separation in certain excited state geometries persists. Furthermore, this indicates that the return of the excited molecule to its ground electronic state is not an immediate process. researchgate.net The interplay between the electronic states, influenced by vibronic coupling, dictates the lifetime of the excited state and the subsequent relaxation pathways.

Raman Spectroscopy for Concentration-Dependent Frequency Shifts

The study of concentration-dependent frequency shifts in the Raman spectra of this compound (ET) in binary mixtures provides valuable information about intermolecular interactions and the structural organization of the solute. nih.govnih.govresearchgate.net A key phenomenon observed is the Raman noncoincidence effect (NCE), which is the difference between the frequencies of the isotropic (νiso) and anisotropic (νaniso) components of a given vibrational band (Δνnce = νaniso − νiso). nih.govresearchgate.net

This effect has been specifically investigated for the C=S stretching mode of this compound. nih.govresearchgate.net In a binary mixture with chloroform (B151607) (CHCl3), the C=S stretching mode of ET exhibits a noncoincidence effect. researchgate.net The behavior of the absolute Raman cross-section (ARCS) for this mode is particularly noteworthy; it initially increases as the concentration is diluted, reaches a maximum, and then decreases. researchgate.net This unusual trend suggests the presence of self-association among this compound molecules. researchgate.net

To explain these observations, an aggregated model has been proposed, with density functional theory (DFT) calculations being used to optimize the structure of an ET dimer. researchgate.net The calculated vibrational spectra and depolarization ratios for the dimer model show good agreement with the experimental data, supporting the self-association hypothesis. researchgate.net

The table below shows the noncoincidence effect (NCE) for the C=S stretching mode of this compound in a mixture with chloroform at a specific mole fraction, as derived from experimental observations.

Vibrational ModeMole Fraction (ET in CHCl3)νiso (cm⁻¹)νaniso (cm⁻¹)NCE (Δν) (cm⁻¹)
C=S stretchNot specified in abstractData not availableData not availableNCE is observed

Detailed frequency values were not available in the cited abstract, but the presence of NCE for the C=S stretch in an ET/CHCl3 mixture was confirmed, indicating strong intermolecular interactions. researchgate.net

Applications of Ethylene Trithiocarbonate in Polymer Science

Ethylene (B1197577) Trithiocarbonate (B1256668) in Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a powerful technique for creating polymers with predetermined characteristics. mdpi.com The process relies on a chain transfer agent (CTA) to mediate the polymerization, and trithiocarbonates, including those derived from ethylene trithiocarbonate, have proven to be particularly effective CTAs. mdpi.comresearchgate.net

In RAFT polymerization, this compound derivatives function as efficient chain transfer agents (CTAs). google.comnih.gov The fundamental mechanism involves a degenerative chain transfer process where the CTA reversibly deactivates growing polymer chains, establishing a dynamic equilibrium between active and dormant species. publish.csiro.au This process allows for the controlled growth of polymer chains. mdpi.com Non-symmetric trithiocarbonates are particularly popular for both thermally and photochemically initiated RAFT polymerizations. researchgate.net The selection of appropriate R and R' groups in the trithiocarbonate structure (R'-S-C(=S)-S-R) is crucial for achieving good control over the polymerization of various monomers. researchgate.net

The general mechanism of RAFT polymerization involves the following key steps:

Initiation: A standard radical initiator generates free radicals.

Chain Transfer: The initiator-derived radical adds to the CTA, leading to the fragmentation and release of a new radical (the R group of the CTA), which then initiates monomer polymerization.

Reversible Addition-Fragmentation: The growing polymer chain (a propagating radical) adds to the polymeric CTA, forming an intermediate radical. This intermediate can then fragment, releasing either the original propagating radical or a new one, thus transferring the CTA functionality to another chain.

Propagation: Monomer units add to the active polymer chains.

Termination: As in conventional radical polymerization, termination occurs through the combination or disproportionation of two radicals.

A key advantage of using this compound-based CTAs in RAFT polymerization is the ability to precisely control the molecular weight and achieve a narrow molecular weight distribution, often referred to as low polydispersity (PDI or Đ). mdpi.comnih.gov By carefully selecting the ratio of monomer to CTA, polymers with predictable molecular weights can be synthesized. nih.govresearchgate.net For instance, studies have shown a linear increase in molecular weight with monomer conversion, which is a hallmark of a controlled or living polymerization process. nih.govresearchgate.net

The effectiveness of trithiocarbonate CTAs in controlling molecular weight and polydispersity has been demonstrated for a variety of monomers, including styrenes, acrylates, and acrylamides. researchgate.net For example, the RAFT polymerization of 4-vinylbenzaldehyde (B157712) using a trithiocarbonate CTA yielded polymers with low polydispersities (PDI < 1.17) and molecular weights that were in excellent agreement with the calculated values based on monomer conversion. nih.gov Similarly, well-defined star polymers with high molecular weights and low polydispersity have been synthesized using multifunctional trithiocarbonate CTAs. researchgate.net

Table 1: Examples of Controlled Polymerization using Trithiocarbonate CTAs

MonomerCTAInitiatorPDI (Đ)Reference
4-VinylbenzaldehydeS-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT)AIBN1.06-1.17 nih.gov
Styrene (B11656)S,S′-bis(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (TTCA)Photoinitiated1.12–1.14 researchgate.net
Butyl Acrylate (B77674)S,S′-bis(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (TTCA)PhotoinitiatedNarrow researchgate.net
N-VinylpyrrolidoneSymmetrical bis(carboxymethyl)trithiocarbonateVA-044- acs.org

This table is not exhaustive and serves to provide illustrative examples.

The kinetics of RAFT polymerization using trithiocarbonate CTAs are influenced by several factors, including the nature of the monomer, the specific structure of the CTA, the initiator, and the reaction conditions. researchgate.net The process generally exhibits a pre-equilibrium period, sometimes observed as an induction period, where the initial CTA is converted to a polymeric CTA. mdpi.com Following this, the polymerization proceeds with a controlled rate. mdpi.com

The mechanism of RAFT polymerization is characterized by a series of reversible addition-fragmentation steps. publish.csiro.au The efficiency of the chain transfer process is determined by the relative rates of addition and fragmentation. For effective control, the fragmentation of the intermediate radical should be rapid. Trithiocarbonates are generally effective for more activated monomers (MAMs) like acrylates and styrenes, where they exhibit high chain transfer constants. researchgate.net However, for less activated monomers (LAMs) such as vinyl esters, trithiocarbonates can lead to significant retardation or inhibition of the polymerization. researchgate.net

The use of this compound-based CTAs in RAFT polymerization provides excellent control over the polymer's end-groups, a property known as high end-group fidelity. researchgate.net This is crucial for the synthesis of complex polymer architectures such as block copolymers, star polymers, and polymers with specific functionalities at their chain ends. researchgate.netmdpi.com

The trithiocarbonate group remaining at the end of the polymer chain after polymerization can be further modified, allowing for the creation of a wide range of functional materials. mdpi.com For example, a well-defined poly(vinylbenzaldehyde) synthesized via RAFT polymerization using a trithiocarbonate CTA was subsequently used as a macromolecular CTA to create a block copolymer with styrene. nih.gov The ability to create such well-defined block copolymers is a significant advantage of using trithiocarbonate CTAs. nih.gov

The stability of the trithiocarbonate CTA under the polymerization conditions is critical for achieving good control. mdpi.com Trithiocarbonates are generally more stable to hydrolysis and aminolysis compared to other CTAs like dithiobenzoates. nih.gov However, they can be sensitive to basic conditions, especially at elevated temperatures. mdpi.com

Studies have shown that the hydrolytic stability of trithiocarbonate CTAs is pH-dependent. For instance, S-1-Ethyl-S′-(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (EDMAT) showed negligible hydrolysis at a highly acidic pH of 2.6, but hydrolysis increased at neutral and alkaline pH. nih.gov Similarly, other trithiocarbonate CTAs have been found to be relatively stable under neutral and acidic conditions but are sensitive to bases. mdpi.com The thermal stability of polymers containing trithiocarbonate end-groups is also a consideration, with degradation mechanisms and kinetics depending on the polymer backbone. mdpi.com For example, the thermal degradation of poly(butyl acrylate) with a butyl trithiocarbonate end-group proceeds through C–S bond homolysis and other pathways. mdpi.com

Photoinitiated RAFT polymerization offers several advantages over thermally initiated systems, including the ability to conduct polymerizations at ambient temperature and with temporal control. researchgate.netacs.org this compound and its derivatives can be used in photo-RAFT processes, either through direct photoactivation (photoiniferter mechanism) or in conjunction with a photoinitiator. acs.orgmdpi.com

In the photoiniferter mechanism, the trithiocarbonate CTA itself absorbs light and generates radicals, thus acting as both the initiator and the chain transfer agent. acs.orgmdpi.com Studies have shown that direct irradiation of trithiocarbonates can lead to their decomposition and the formation of radicals, although the quantum yields may be low. acs.org Alternatively, a separate photoinitiator can be used to generate radicals, which then initiate the RAFT process. researchgate.net Successful photoinitiated RAFT polymerizations of monomers like styrene and butyl acrylate have been demonstrated using S,S′-bis(α,α′-dimethyl-α″-acetic acid)trithiocarbonate (TTCA) as the CTA, resulting in well-controlled polymers with narrow polydispersities. researchgate.net

Application in Aqueous RAFT Polymerization

The use of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization in aqueous media presents a significant advancement for creating water-soluble polymers with controlled architectures. nih.gov Trithiocarbonates are particularly well-suited for aqueous RAFT polymerization, especially for "more activated monomers" (MAMs) like methacrylates and acrylamides, due to their relative stability against hydrolysis compared to other RAFT agents like dithiobenzoates. nih.gov The success of aqueous RAFT often depends on carefully selected conditions, such as lower temperature and pH, to maintain the integrity of the chain transfer agent (CTA). nih.gov

The stability of trithiocarbonate CTAs in aqueous solutions can be influenced by their chemical structure. For instance, a study comparing two trithiocarbonate-based CTAs found that one with a hydrophobic dodecyl group (Rtt-05) exhibited greater stability in basic aqueous solutions at 60 °C than a more hydrophilic counterpart (Rtt-17). mdpi.com The hydrophobic group allows the CTA to form micelles, which shield the trithiocarbonate moiety from hydrolysis in the surrounding water. mdpi.com However, this same micelle formation can hinder the polymerization of highly hydrophilic monomers like 2-(methacryloyloxy)ethyl phosphorylcholine (B1220837) (MPC), as it disrupts the interaction between the growing polymer radicals and the CTA's active group. mdpi.com In contrast, the more hydrophilic CTA, while less stable, effectively controlled the polymerization of both N,N-dimethylacrylamide (DMA) and MPC, yielding polymers with narrow molecular weight distributions. mdpi.com

Aqueous RAFT polymerization can also be employed in polymerization-induced self-assembly (PISA). rsc.org In this process, a hydrophilic macro-RAFT agent is used to polymerize a hydrophobic monomer in water. As the hydrophobic block grows, the amphiphilic block copolymer self-assembles into various morphologies, such as spheres, worms, or vesicles. nih.govrsc.org For example, a hydrophilic macro-RAFT agent based on a trithiocarbonate was used in the polymerization of styrene in an aqueous system, demonstrating how the particle formation mechanism is influenced by the experimental conditions. rsc.org Light-mediated aqueous RAFT photopolymerization offers an alternative to thermal methods, allowing for initiation via direct photoactivation of CTAs by UV or visible light. nih.gov

Table 1: Comparison of Trithiocarbonate CTA Performance in Aqueous RAFT
FeatureCTA Rtt-17 (Hydrophilic)CTA Rtt-05 (Hydrophobic)Reference
Structure Contains carboxylic acid groupsContains a dodecyl group and a carboxylic acid group mdpi.com
Stability in Basic H₂O Less stableMore stable due to micelle formation mdpi.com
Control of DMA Polymerization Good control (Mw/Mn < 1.2)Good control (Mw/Mn < 1.2) mdpi.com
Control of MPC Polymerization Good control (Mw/Mn ≈ 1.2)Poor control (Mw/Mn ≥ 1.9) mdpi.com
Reason for MPC Result Effective interaction between CTA and monomerMicelle formation sequesters the CTA from the hydrophilic monomer mdpi.com

Use in Controlled Ring-Opening Polymerization (RROP)

While this compound is primarily known as a chain transfer agent for RAFT polymerization, its direct role as an initiator or catalyst in controlled ring-opening polymerization (RROP) is not its main application. Instead, the synergy between RAFT and ROP is leveraged to create advanced polymer architectures. rsc.org Functional monomers containing trithiocarbonate groups have been developed for RAFT polymerization, which can then be combined with ROP techniques to produce graft or block copolymers. rsc.org

The typical method for producing polyesters like polylactides is through the ROP of cyclic ester monomers, a process that can be initiated by various catalytic systems to create polymers with well-defined structures and end-groups. researchgate.net The combination of ROP with controlled radical polymerization techniques like RAFT allows for the synthesis of complex macromolecules that would be inaccessible through a single polymerization method. sigmaaldrich.com

For example, a common strategy involves creating a polymer via ROP and then functionalizing it to initiate a RAFT polymerization, or vice versa. Several bromo-isobutyrate-containing monomers have been developed to initiate atom transfer radical polymerization (ATRP), and similarly, trithiocarbonate-functional monomers have been designed for RAFT polymerization to be used in conjunction with other polymerization mechanisms. rsc.org This approach allows for the synthesis of biodegradable polymers with precisely controlled architectures, where one block might be a polyester (B1180765) from ROP and another block a vinyl polymer from RAFT. rsc.org

Functionalization of Polymers through this compound

Post-Polymerization Modification Strategies

Polymers synthesized via RAFT polymerization using trithiocarbonate agents possess reactive end-groups that are amenable to a wide range of post-polymerization modifications. researchgate.net These strategies allow for the introduction of new functionalities into the polymer structure without altering the polymer backbone.

One approach involves performing chemical reactions on functional groups elsewhere in the polymer while the trithiocarbonate end-group remains intact. A study demonstrated the successful functionalization of hydroxyl-terminated polymers, which were themselves made by RAFT, with various isocyanate derivatives. acs.org The reaction to form a carbamate (B1207046) was shown to be compatible with the trithiocarbonate end-group, allowing for the direct functionalization of RAFT polymers without requiring prior removal or deprotection of the CTA moiety. acs.org

Another powerful strategy involves using the trithiocarbonate unit itself as a reactive handle. An efficient radical chain transfer reaction of the trithiocarbonate group was used to modify an ethylene–propylene–diene terpolymer (EPDM). rsc.org In this work, a polar polymer containing a trithiocarbonate unit was synthesized via RAFT and then grafted onto the EPDM backbone through a melt process, significantly improving the oil resistance of the polyolefin. rsc.org Model studies using pentadecane (B166386) and dibenzyl trithiocarbonate confirmed the viability of this grafting strategy. These methods highlight the versatility of the trithiocarbonate group as a platform for creating functional materials from commodity polymers. rsc.org

Conversion of Trithiocarbonate End-Groups

The trithiocarbonate group at the end of a polymer chain synthesized by RAFT can be chemically transformed into other functional groups, a critical step for many applications where the color or potential instability of the thiocarbonylthio moiety is undesirable. researchgate.net

A common and highly efficient method for this conversion is aminolysis, which cleaves the trithiocarbonate to generate a thiol (-SH) end-group. acs.orgmonash.edu This thiol can then be used in subsequent "click" chemistry reactions. For example, the trithiocarbonate end-group of a poly(N-isopropylacrylamide) (PNIPAM) was converted into a thiol and then conjugated with biotin. acs.org Similarly, various polymers, including poly(methyl methacrylate) and polystyrene, have had their trithiocarbonate end-groups converted into pyridyl disulfide functionalities via aminolysis in the presence of 2,2'-dithiodipyridine. monash.edu

Another strategy combines aminolysis with a subsequent Michael addition in a one-pot process. researchgate.net This procedure converts the trithiocarbonate end-groups into stable and colorless thioethers with near-quantitative conversion under mild conditions. researchgate.net The process does not affect the polymer's molecular weight or narrow polydispersity, as confirmed by GPC and NMR spectroscopy. researchgate.net Radical-induced reduction offers another pathway for removing the thiocarbonylthio group, replacing it with a hydrogen atom using reagents like N-ethylpiperidine hypophosphite. researchgate.net

Table 2: Common Conversion Reactions for Trithiocarbonate End-Groups
Reaction TypeReagentsResulting End-GroupKey FeaturesReference(s)
Aminolysis Primary or secondary amines (e.g., hexylamine)Thiol (-SH)Forms a versatile thiol for further conjugation. acs.orgrsc.org
Aminolysis/Disulfide Formation Aminolysis in the presence of 2,2'-dithiodipyridinePyridyl DisulfideCreates a reactive disulfide for bioconjugation. monash.edu
Aminolysis/Michael Addition Amine + α,β-unsaturated carbonyl (e.g., acrylate)ThioetherOne-pot process; results in a stable, colorless end-group. researchgate.net
Radical-Induced Reduction Radical initiator + H-donor (e.g., hypophosphite)Hydrogen (-H)Removes the sulfur functionality completely. researchgate.net

Synthesis of Block Copolymers

The "living" nature of RAFT polymerization makes it an excellent method for synthesizing well-defined block copolymers. nih.gov A polymer chain synthesized using a trithiocarbonate RAFT agent, often referred to as a macro-RAFT agent, can be used to initiate the polymerization of a second monomer, thereby growing a new block from the chain end. acs.orgnih.gov

This sequential monomer addition has been used to create a variety of block copolymers. For instance, heterobifunctional block copolymers of poly(ethylene glycol) (PEG) and poly(N-isopropylacrylamide) (PNIPAM) were synthesized using a PEG-based macro-RAFT agent. acs.org This allowed for the creation of copolymers with different PNIPAM block lengths while retaining the trithiocarbonate group at the terminus for further modification. acs.org Similarly, amphiphilic block copolymers of polystyrene and poly(oligo(ethylene glycol) monomethyl ether methacrylate) (PSt-b-POEOMA) with a terminal carboxylic acid group were prepared using a difunctional trithiocarbonate RAFT agent. psu.edu

Symmetrical trithiocarbonate agents can be used to synthesize ABA triblock copolymers in a two-step process. researchgate.net First, the A blocks are grown from the symmetrical agent, resulting in a macro-RAFT agent with the structure A-TTC-A (where TTC is the trithiocarbonate core). This species is then used to polymerize monomer B, inserting the B block into the center to yield the desired A-b-B-b-A structure. researchgate.net This method was successfully used to prepare thermoresponsive triblock copolymers of polyacrylamide-b-poly(N-isopropylacrylamide)-b-polyacrylamide. researchgate.net

Grafting to Silica (B1680970) Nanoparticles

Trithiocarbonates are instrumental in modifying the surface of inorganic nanoparticles like silica, enabling the creation of organic-inorganic hybrid materials with tailored properties. benicewiczgroup.commdpi.com Two primary strategies are employed: "grafting-to" and "grafting-from."

The "grafting-to" approach involves attaching pre-synthesized polymers to the nanoparticle surface. mdpi.com Polyethylene chains with trithiocarbonate or thiol end-groups have been attached to the surface of gold and silver nanoparticles through the strong coordination between sulfur and the metal surface. mdpi.com A similar principle applies to silica, where the polymer's end-group can be made to react with the silica surface.

The "grafting-from" method, also known as surface-initiated RAFT (SI-RAFT), involves first anchoring a RAFT agent onto the silica surface. benicewiczgroup.comnih.gov This is often done by reacting a silane-functionalized RAFT agent with the hydroxyl groups on the silica. mdpi.com The nanoparticle, now decorated with RAFT agents, acts as a macroinitiator for the polymerization of a monomer, causing polymer chains to grow directly from the surface. benicewiczgroup.com This technique was used to grow polyisoprene chains from 15 nm silica nanoparticles, with the ability to control the graft density. benicewiczgroup.com The living character of the grafted chains was confirmed by successfully chain-extending them with styrene to form block copolymers on the nanoparticle surface. benicewiczgroup.com This method provides excellent control over the molecular weight and density of the grafted polymer brushes. benicewiczgroup.comsc.edu

Preparation of Macromonomers

The strategic use of this compound and its derivatives in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has enabled the synthesis of well-defined macromonomers. These macromonomers, which are polymers with a polymerizable end group, serve as versatile building blocks for the creation of complex polymer architectures such as graft and brush copolymers.

A notable example is the synthesis of α-norbornenyl poly(t-butyl acrylate) macromonomers. This process utilizes a dual-functional RAFT agent containing both a norbornene group for subsequent Ring-Opening Metathesis Polymerization (ROMP) and a trithiocarbonate group to control the radical polymerization of t-butyl acrylate. The RAFT polymerization is carefully controlled to ensure the retention of both the terminal norbornenyl and trithiocarbonate functionalities on the resulting macromonomer. Spectroscopic analysis, such as ¹H NMR, confirms the successful synthesis by showing the characteristic signals of the norbornenyl double bond protons and the protons adjacent to the trithiocarbonate group wikipedia.orgnih.gov.

Furthermore, trithiocarbonates are instrumental in preparing thermoresponsive bottlebrush polymers through the polymerization of macromonomers. Photoiniferter RAFT polymerization, using a trithiocarbonate as a chain transfer agent under visible light, allows for the synthesis of these complex structures at room temperature with low polydispersity and high conversion rates within a short period researchgate.netbohrium.comresearchgate.net. This method highlights the efficiency of trithiocarbonates in creating advanced polymer architectures.

The following table summarizes key aspects of macromonomer synthesis using trithiocarbonate-based RAFT agents:

Macromonomer TypeRAFT Agent FunctionalityPolymerization MethodKey Features of Resulting Macromonomer
α-norbornenyl poly(t-butyl acrylate)Norbornenyl and trithiocarbonateRAFT PolymerizationRetained norbornenyl and trithiocarbonate termini; suitable for subsequent ROMP wikipedia.orgnih.gov
Thermoresponsive bottlebrush polymersTrithiocarbonatePhotoiniferter RAFT PolymerizationLow polydispersity; high conversion; synthesized at room temperature researchgate.netbohrium.comresearchgate.net

Copolymerization with Various Monomers

Styrenes, Acrylates, and Acrylamides

This compound derivatives are highly effective as chain transfer agents in the RAFT copolymerization of a wide range of "more activated monomers" (MAMs), including styrenes, acrylates, and acrylamides. This control over the polymerization process allows for the synthesis of well-defined block copolymers with low dispersity.

The synthesis of multiblock copolymers of styrene and butyl acrylate has been successfully achieved using a polytrithiocarbonate as a RAFT agent. This approach involves a two-step polymerization process. First, a homopolymer is synthesized in the presence of the polytrithiocarbonate, resulting in polymer chains with multiple trithiocarbonate groups. In the second step, another monomer is polymerized, leading to the formation of alternating block copolymers. Size-exclusion chromatography (SEC) analysis of the resulting polymers confirms the formation of low-disperse products mdpi.com.

Amphiphilic diblock copolymers have also been synthesized through the RAFT polymerization of n-butyl acrylate and methyl methacrylate (B99206) using a poly(ethylene oxide)-based trithiocarbonate macro-RAFT agent. These polymerizations are fast and yield polymers with narrow molar mass distributions. The resulting stable, submicrometric particles are composed of amphiphilic diblock copolymer chains acs.org.

A hybrid copolymerization approach has been developed for acrylates and thiiranes, mediated by a trithiocarbonate. This one-pot method combines RAFT polymerization for the acrylate monomer and anionic ring-opening polymerization for the thiirane (B1199164) monomer, with the trithiocarbonate acting as an intermediate between the radical and anionic propagating species rsc.org.

The table below presents examples of copolymerization involving styrenes, acrylates, and acrylamides with trithiocarbonate-based RAFT agents.

MonomersRAFT Agent TypeResulting Copolymer ArchitectureReference
Styrene and Butyl AcrylatePolytrithiocarbonateMultiblock Copolymer mdpi.com
n-Butyl Acrylate and Methyl MethacrylatePoly(ethylene oxide)-based trithiocarbonateAmphiphilic Diblock Copolymer acs.org
Oligo(ethylene glycol) methyl ether acrylate and 2-(phenoxymethyl) thiiraneTrithiocarbonateHybrid Copolymer rsc.org

Vinyl Acetate (B1210297) and Other Less Activated Monomers (LAMs)

While trithiocarbonates are generally more suited for MAMs, their application has been extended to the controlled polymerization of less activated monomers (LAMs) such as vinyl acetate, albeit with some challenges like retardation researchgate.net. Strategic selection of the trithiocarbonate RAFT agent and reaction conditions can enable the synthesis of well-defined polymers from LAMs.

A successful example is the RAFT copolymerization of vinyl acetate (VAc) and acrylic acid (AA) using an asymmetrical trithiocarbonate based on poly(ethylene oxide). This polymerization, conducted in a mixed solvent system of 1,4-dioxane (B91453) and water, leads to the formation of a gradient copolymer. The solvent system is selective, being a good solvent for both poly(AA) and poly(VAc), while water is a poor solvent for poly(VAc), inducing self-assembly of the growing copolymer chain mdpi.com.

Trithiocarbonate-mediated RAFT polymerization has also been employed to synthesize homotelechelic poly(N-vinylpyrrolidone) (PVP) oligomers, another example of a LAM. By using a symmetrical bis(carboxymethyl)trithiocarbonate RAFT agent, well-defined oligomers with minimal side reactions, such as the formation of unsaturated dimers, can be achieved acs.orgutwente.nl. This demonstrates that with appropriate design, trithiocarbonates can effectively control the polymerization of certain LAMs.

A review of RAFT polymerization of LAMs highlights the use of various thiocarbonylthio compounds, including trithiocarbonates, for monomers like vinyl acetate and N-vinyl amides, further emphasizing the expanding scope of these chain transfer agents tandfonline.commdpi.com.

Ethylene and Carbon Disulfide Copolymerization

The copolymerization involving ethylene and carbon disulfide can lead to the formation of polymers containing this compound units. Research has shown that metal-free Lewis acid/base pairs can catalyze the copolymerization of ethylene oxide with carbon disulfide. This process results in semicrystalline blocky materials that contain poly(this compound) and poly(ethylene monothiocarbonate) linkages segmented within a poly(ethylene carbonate) matrix nih.govfrontiersin.org. The degree of crystallinity of these materials can be controlled, with melting points reaching as high as 245°C nih.govfrontiersin.org.

Furthermore, the organocatalytic selective coupling of episulfides, such as ethylene sulfide (B99878), with carbon disulfide provides a direct route to poly(trithiocarbonate)s. When initiated by specific catalysts, the copolymerization of ethylene sulfide and carbon disulfide can yield perfectly alternating poly(trithioethylene carbonate) rsc.org. These sulfur-rich polymers are of interest for applications requiring high refractive index materials.

The following table summarizes the key findings in the copolymerization of ethylene derivatives with carbon disulfide.

ReactantsCatalyst/InitiatorKey Polymer StructureReference
Ethylene Oxide and Carbon DisulfideMetal-free Lewis acid/base pairsSemicrystalline block copolymer with poly(this compound) linkages nih.govfrontiersin.org
Ethylene Sulfide and Carbon DisulfidePPNCl or phosphazene benzoxidePerfectly alternating poly(trithioethylene carbonate) rsc.org

This compound as an Intermediate for Advanced Materials

Synthesis of Tetrathiafulvalene (B1198394) (TTF) and Derivatives

This compound is a crucial and commercially available starting material for the synthesis of tetrathiafulvalene (TTF) and its numerous derivatives beilstein-journals.orgwikipedia.org. TTF is a cornerstone molecule in the field of molecular electronics due to its electron-donating properties and the ability of its charge-transfer complexes to exhibit high electrical conductivity psu.edu.

A common synthetic strategy involves the reaction of this compound with electrophilic alkynes. For instance, a novel photochemical route allows for the synthesis of phenyl-substituted 2-thioxo-1,3-dithioles, which are direct precursors to TTF, by reacting this compound with phenylacetylenes psu.edursc.org. This method provides an alternative to thermal reactions, which are often limited to acetylenes with electron-withdrawing substituents psu.edu.

Large-scale syntheses of TTF precursors also commence with this compound. For example, the reaction of this compound with dimethyl acetylenedicarboxylate (B1228247) is a key step in producing functionalized pyrrolotetrathiafulvalenes, which are important motifs in supramolecular chemistry and molecular electronics beilstein-journals.orgsdu.dk. The synthesis of various functionalized MPTTFs and BPTTFs relies on precursors that are ultimately derived from this compound beilstein-journals.org.

The general pathway often involves the conversion of this compound into a 1,3-dithiole-2-thione (B1293655) derivative, which can then undergo coupling reactions, typically using triethyl phosphite, to form the central double bond of the TTF core wikipedia.orgbeilstein-journals.org.

Application in Organic Electronics and Conductive Materials

This compound serves as a versatile chemical precursor and a key component in the synthesis of materials for organic electronics and conductive systems. Its utility stems from its reactive nature, allowing its incorporation into complex molecular architectures designed for specific electronic properties. Applications range from its use as a foundational building block for organic semiconductors to its role in advanced polymerization techniques for creating conductive polymers and solid electrolytes.

Precursor for Tetrathiafulvalene (TTF)-Based Organic Semiconductors

A significant application of this compound in organic electronics is its role as a starting material for the synthesis of tetrathiafulvalene (TTF) derivatives. TTF and its analogues are potent electron donors and are crucial components in the development of organic conductive materials. The synthesis often involves the reaction of this compound with electron-deficient acetylene (B1199291) compounds to produce 1,3-dithiole-2-thione intermediates. beilstein-journals.org These intermediates are then converted into TTF moieties, which can be fused to conjugated backbones like poly- and oligothiophenes. beilstein-journals.org The resulting hybrid materials are investigated for their potential as a new class of organic semiconductors for devices such as organic field-effect transistors (OFETs) and organic solar cells. beilstein-journals.org

One documented synthetic route involves the reaction of this compound (23) with various acetylene compounds. beilstein-journals.org For instance, reacting it with an acetylene compound featuring two electron-withdrawing groups (24a) results in a good yield of the diester product (25a). beilstein-journals.org However, the efficiency of this cycloaddition reaction diminishes significantly when the acetylene compound has only one electron-withdrawing group or is less reactive. beilstein-journals.org

Reactant 1Reactant 2ProductYield (%)Reference
This compound (23)Acetylene with two ester groups (24a)Diester 25aGood beilstein-journals.org
This compound (23)Acetylene with one ester group (24b)Monoester 25b60% beilstein-journals.org
This compound (23)Acetylene with a thiophene (B33073) group (24c)Thiophene derivative 25c8% beilstein-journals.org

This table summarizes the reported yields for the synthesis of 1,3-dithiole-2-thione derivatives from this compound, highlighting the reaction's sensitivity to the substituents on the acetylene reactant.

These findings underscore the utility of this compound as a readily accessible precursor for more complex sulfur-rich π-functional systems that are central to the field of organic electronics. beilstein-journals.org

Role in Conductive Polymer Synthesis and Electrolytes

This compound and related trithiocarbonate structures play a critical role in two key areas related to conductive polymers: as control agents in polymerization and as functional components in solid polymer electrolytes.

Advanced Research Directions and Future Outlook

Development of Novel Ethylene (B1197577) Trithiocarbonate (B1256668) Derivatives for Specific Applications

The inherent reactivity of the ethylene trithiocarbonate molecule makes it a prime candidate for the development of novel derivatives tailored for specific, high-value applications. Researchers are actively investigating the synthesis of functionalized ETCs to be used as building blocks in materials science and polymer chemistry. ontosight.aigoogle.com The ability to introduce various functional groups onto the ETC scaffold opens up possibilities for creating polymers with precisely controlled properties.

One significant area of focus is in the field of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Symmetrical and asymmetrical trithiocarbonates derived from or related to the ETC structure are being synthesized and evaluated as highly efficient chain transfer agents (CTAs). mdpi.com These CTAs allow for the production of well-defined polymers with low dispersity and predictable molecular weights, which is crucial for applications in drug delivery, nanotechnology, and advanced coatings. researchgate.netresearchgate.net For instance, novel symmetrical trithiocarbonate CTAs have demonstrated excellent control over the polymerization of methacrylic monomers. mdpi.com

Furthermore, the synthesis of derivatives is not limited to polymerization. Researchers are exploring the creation of ETC-based compounds for use in biomedical applications, such as the development of biodegradable materials for medical implants. ontosight.ai The unique chemical properties of these derivatives are also being harnessed in the preparation of ligands for transition metal complexes, which have potential uses in catalysis and sensor technology. chemrxiv.org

Exploration of this compound in Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding research, and this compound is emerging as a valuable component in the development of more sustainable chemical processes. One promising avenue is the use of ETC in environmentally friendly synthetic routes. For example, a one-pot synthesis of this compound from ethylene carbonate and carbon disulfide has been developed, which is notable for being an environmentally benign process that avoids the use of toxic substances. researchgate.net

The drive for sustainability also encompasses the use of renewable resources. While not directly derived from biomass, the chemistry of ETC is being explored in the context of creating more sustainable materials. For instance, research into biodegradable plastics utilizing trithiocarbonate chemistry could contribute to reducing plastic waste. ontosight.ai The efficient and clean nature of certain reactions involving ETC, such as those carried out in water as a solvent, further underscores its potential in green chemistry. researchgate.net

Computational Modeling and Predictive Studies for ETC Reactivity and Polymerization

To accelerate the discovery and optimization of this compound applications, computational modeling and predictive studies are becoming indispensable tools. Density Functional Theory (DFT) calculations are being employed to understand the electronic structure and reactivity of ETC and its derivatives. These theoretical studies provide valuable insights that complement experimental findings.

For example, computational studies have been used to investigate the excited state structural dynamics of this compound, helping to elucidate its behavior in photochemical reactions. researchgate.net In the realm of polymer science, computational models are used to predict the behavior of ETC-derived RAFT agents. These models can help in the rational design of new CTAs with enhanced control over polymerization kinetics and polymer architecture. mdpi.com By simulating reaction mechanisms, such as the cleavage of the trithiocarbonate group, researchers can better understand and control the degradation and stability of the resulting polymers. mdpi.com

Integration of this compound in Multicomponent Reaction Systems

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic step, are highly valued for their efficiency and atom economy. This compound is proving to be a valuable participant in such reactions. Its ability to react with various nucleophiles and electrophiles makes it a versatile building block for the synthesis of complex molecules in a one-pot fashion. researchgate.net

Emerging Roles of this compound in Interdisciplinary Research Fields

The unique properties of this compound are leading to its exploration in a variety of interdisciplinary research fields beyond traditional organic synthesis. One notable emerging application is in the field of energy storage. Trithiocarbonates, including derivatives related to ETC, have been investigated as electrolyte additives in lithium-ion batteries. researchgate.netresearchgate.net

In materials science, ETC and its derivatives are being used to functionalize carbon nanostructures like nanotubes and fullerenes. This decoration with trithiocarbonate moieties can enhance the solubility and processability of these nanomaterials, opening up possibilities for the creation of advanced composites with tailored mechanical, optical, and electrical properties. researchgate.net

Furthermore, the fundamental chemistry of this compound continues to be a subject of interest. Studies on the electrochemical reduction of ETC have provided insights into the reactions of trithiocarbonyl radical anions, which is of fundamental importance in electro-organic chemistry. acs.org As researchers from different disciplines continue to explore the potential of this compound, it is likely that even more novel and unexpected applications will be discovered. ontosight.aiontosight.ai

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Ethylene trithiocarbonate

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